1,5-Dibromo-2-fluoro-4-methylbenzene
CAS No.: 93765-84-5
Cat. No.: VC3912027
Molecular Formula: C7H5Br2F
Molecular Weight: 267.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93765-84-5 |
|---|---|
| Molecular Formula | C7H5Br2F |
| Molecular Weight | 267.92 g/mol |
| IUPAC Name | 1,5-dibromo-2-fluoro-4-methylbenzene |
| Standard InChI | InChI=1S/C7H5Br2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |
| Standard InChI Key | ZLDSERFKDDAPER-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)Br)F |
| Canonical SMILES | CC1=CC(=C(C=C1Br)Br)F |
Introduction
1,5-Dibromo-2-fluoro-4-methylbenzene is a halogenated organic compound with the molecular formula C7H5Br2F. It is also known by its CAS number, 93765-84-5, and other synonyms such as 2,4-Dibromo-5-fluorotoluene . This compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and a methyl group. The presence of these halogen atoms significantly influences its chemical behavior and potential applications.
Chemical Reactivity
Halogenated compounds like 1,5-Dibromo-2-fluoro-4-methylbenzene are generally reactive due to the presence of bromine and fluorine atoms, which can participate in various chemical reactions such as substitution and addition reactions.
Safety and Handling
Safety data sheets for 1,5-Dibromo-2-fluoro-4-methylbenzene indicate that it should be handled with caution due to potential hazards. The compound is classified under certain hazard statements, but detailed safety information is limited .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,5-Dibromo-2-fluoro-4-methylbenzene | C7H5Br2F | Contains a methyl group and two bromine atoms with one fluorine atom. |
| 1,4-Dibromo-2-fluoro-5-methylbenzene | C7H5Br2F | Similar structure but with different positioning of the methyl group. |
| 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene | C8H5Br2F2 | Includes a fluoromethyl group, enhancing reactivity and biological activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume